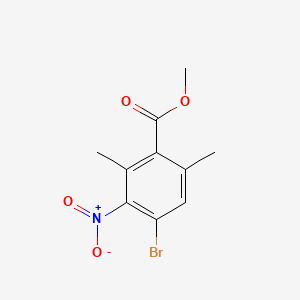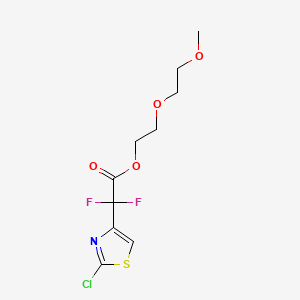
Tert-butyl (2-bromo-4-methyl-6-nitrophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2-bromo-4-methyl-6-nitrophenyl)carbamate is an organic compound that features a tert-butyl group attached to a carbamate moiety, which is further substituted with a 2-bromo-4-methyl-6-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-bromo-4-methyl-6-nitrophenyl)carbamate typically involves the reaction of 2-bromo-4-methyl-6-nitrophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
[ \text{2-bromo-4-methyl-6-nitrophenol} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2-bromo-4-methyl-6-nitrophenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl carbamates.
Reduction: Amino-substituted carbamates.
Hydrolysis: Corresponding amines and carbon dioxide.
Applications De Recherche Scientifique
Tert-butyl (2-bromo-4-methyl-6-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl (2-bromo-4-methyl-6-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The carbamate moiety can inhibit enzymes by forming covalent bonds with active site residues, thereby modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methyl-6-nitrophenol: A precursor in the synthesis of tert-butyl (2-bromo-4-methyl-6-nitrophenyl)carbamate.
Tert-butyl (4-bromobutyl)carbamate: Another carbamate derivative with different substitution patterns.
Tert-butyl (4-bromo-2-nitrophenyl)carbamate: A closely related compound with a similar structure but different substitution positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and nitro groups allows for diverse chemical reactivity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C12H15BrN2O4 |
|---|---|
Poids moléculaire |
331.16 g/mol |
Nom IUPAC |
tert-butyl N-(2-bromo-4-methyl-6-nitrophenyl)carbamate |
InChI |
InChI=1S/C12H15BrN2O4/c1-7-5-8(13)10(9(6-7)15(17)18)14-11(16)19-12(2,3)4/h5-6H,1-4H3,(H,14,16) |
Clé InChI |
MFSLXXBSVZASQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Br)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13491026.png)
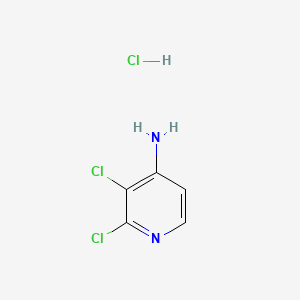

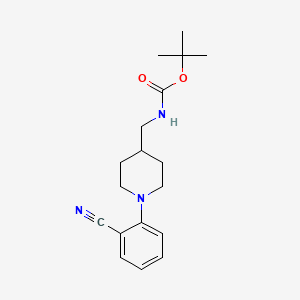

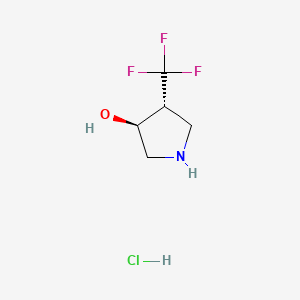
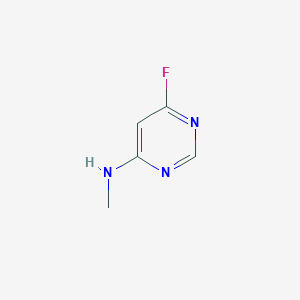
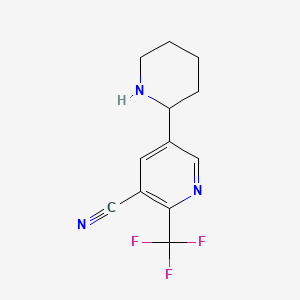
![(3S)-3-(4-tert-butylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13491077.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13491081.png)
